molecular formula C9H6BrNO B1267394 4-Bromoisoquinolin-1(2H)-one CAS No. 3951-95-9

4-Bromoisoquinolin-1(2H)-one

Cat. No. B1267394
CAS RN: 3951-95-9
M. Wt: 224.05 g/mol
InChI Key: ZOPUFLIYIMVOGZ-UHFFFAOYSA-N
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Patent
US06093731

Procedure details

4-Bromo-1-chloro-7-isoquinolinesulphonyl chloride ##STR198## A suspension of isoquinolinol (10 g, 68.9 mmol) in MeCN (250 ml) at 50° C., was treated with N-bromosuccinimide (12.6 g, 70.8 mmol) whereupon almost complete solution occurred before a thick white precipitate was formed. After heating under reflux for 3 h, the reaction mixture was cooled in ice and the solid filtered, washed with MeCN, and dried to afford 4-bromo-1-(2H)-isoquinolone (7.6 g, 34.0 mmol).
Name
4-Bromo-1-chloro-7-isoquinolinesulphonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][C:8](S(Cl)(=O)=O)=[CH:9][CH:10]=2)[C:5](Cl)=[N:4][CH:3]=1.C1([OH:27])C2C(=CC=CC=2)C=CN=1.BrN1C(=O)CCC1=O>CC#N>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:27])[NH:4][CH:3]=1

Inputs

Step One
Name
4-Bromo-1-chloro-7-isoquinolinesulphonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(C2=CC(=CC=C12)S(=O)(=O)Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C1(=NC=CC2=CC=CC=C12)O
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in ice
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with MeCN
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34 mmol
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.